16-Keto aspergillimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

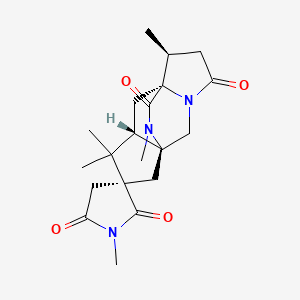

16-Keto aspergillimide is a natural compound isolated from the fungus Aspergillus japonicus . It belongs to a class of secondary metabolites known as bridged alkaloids, which contain a central diazabicyclo[2.2.2]octane ring system . This compound has drawn significant interest due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-Keto aspergillimide involves consecutive oxidative and reductive radical cyclizations . These cyclizations are key steps to stereoselectively access the complex skeleton containing the cyclopentane and spiro-succinimide units . The process typically involves the use of singlet oxygen-mediated furan dearomatization and reductive spirocyclization .

Industrial Production Methods

it is known that the compound can be synthesized through the fermentation of Aspergillus ochraceus. This process involves growing the fungus in a nutrient-rich medium and isolating the compound from the fermentation broth using various purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

16-Keto aspergillimide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reductive cyclizations are crucial in its synthesis.

Substitution: The compound can undergo substitution reactions to form different analogues.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include singlet oxygen for oxidation and various reducing agents for reductive cyclizations . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anthelmintic Activity

16-Keto aspergillimide has been studied for its anthelmintic properties. It demonstrated oral activity against Trichostrongylus colubriformis infections in gerbils in vitro, although it was not effective in vivo . This suggests a potential for development into a therapeutic agent for treating parasitic infections, particularly in veterinary medicine.

2. Cytotoxicity and Antitumor Activity

Research has indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related aspergillimides possess significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Agricultural Applications

1. Fungal Inhibition

The compound exhibits antifungal properties, which could be beneficial in agricultural settings to manage fungal diseases in crops. The ability to inhibit fungal growth could help in reducing crop losses due to fungal infections, thus supporting food security .

Table 1: Summary of Biological Activities of this compound

Case Study: Anthelmintic Efficacy

In a study conducted by Banks et al., the efficacy of this compound was evaluated against Trichostrongylus colubriformis. The results indicated that while the compound showed promise in laboratory settings (in vitro), further research is necessary to establish its effectiveness in living organisms (in vivo) and understand the mechanisms behind its activity .

Table 2: Cytotoxic Activity of Related Compounds

Wirkmechanismus

The mechanism of action of 16-Keto aspergillimide involves its interaction with specific molecular targets. For instance, asperparaline A, a related compound, selectively blocks insect nicotinic acetylcholine receptors . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.

Vergleich Mit ähnlichen Verbindungen

16-Keto aspergillimide is unique due to its spiro-succinimide unit and the central diazabicyclo[2.2.2]octane ring system . Similar compounds include other asperparalines such as asperparaline A, B, and C . These compounds share structural similarities but differ in their specific biological activities and chemical properties.

Conclusion

This compound is a fascinating compound with a unique structure and diverse biological activities. Its synthesis involves complex radical cyclizations, and it has potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Eigenschaften

Molekularformel |

C20H27N3O4 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |

InChI |

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1 |

InChI-Schlüssel |

YAYKUKWEFJDSJG-CQTZQYROSA-N |

Isomerische SMILES |

C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

Kanonische SMILES |

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Synonyme |

16-keto-aspergillimide 16-ketoaspergillimide SB 202327 SB-202327 SB202327 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.